molecular formula C14H27N3O2 B1390854 tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 903094-57-5

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No. B1390854
M. Wt: 269.38 g/mol
InChI Key: FWXFHIGFBZXEOP-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C14H27N3O2 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate” consists of a carbamate group attached to a tert-butyl group and a piperidin-4-yl pyrrolidin-3-yl group .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate structurally related to tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, is crucial in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).

  • Chemical Structure and Hydrogen Bonding Studies : Studies on tert-butyl derivatives, like tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, have provided insights into the orientation of carbamate and amide groups and their role in forming hydrogen bonds, impacting molecular stability and reactivity (Baillargeon et al., 2014).

  • Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another compound related to tert-butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, is used as an intermediate in synthesizing small molecule anticancer drugs (Zhang et al., 2018).

Pharmaceutical Applications

  • Development of Nociceptin Antagonists : An efficient synthesis process for tert-butyl derivatives has been developed, which is useful in the synthesis of nociceptin antagonists, indicating potential pharmaceutical applications (Jona et al., 2009).

  • Preparation of Antiarteriosclerotic Intermediates : The synthesis of tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate in antiarteriosclerotic drug development, showcases its importance in medicinal chemistry (Osato et al., 2011).

Chemical Properties and Reactions

  • Study of Regioselectivity and Reaction Media : Research on tert-butyl derivatives has contributed to understanding regioselectivity in chemical reactions, influencing the synthesis of various heterocyclic compounds (Martins et al., 2012).

  • Boekelheide Rearrangement Applications : The tert-butyl group's use in Boekelheide rearrangements has facilitated the synthesis of pyrrolidines and piperidines, highlighting its versatility in organic synthesis (Massaro et al., 2011).

properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXFHIGFBZXEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655178
Record name tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

CAS RN

903094-57-5
Record name tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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